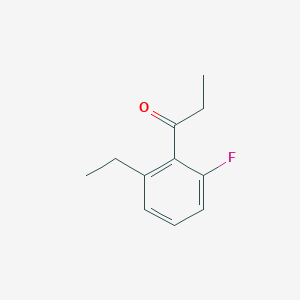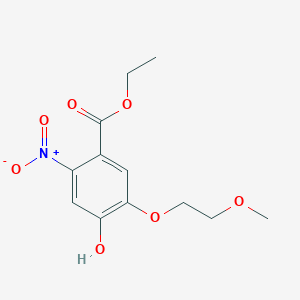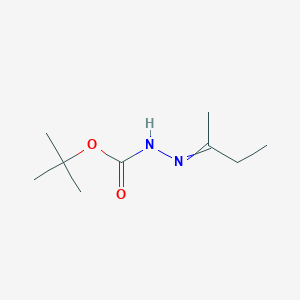
tert-butyl N-(butan-2-ylideneamino)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(butan-2-ylideneamino)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate typically involves the reaction of tert-butyl carbamate with butan-2-one (methyl ethyl ketone) under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then reacts with the carbamate to form the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(butan-2-ylideneamino)carbamate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Substitution: Substitution reactions can occur at the carbamate group, where the tert-butyl group can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Corresponding amines.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(butan-2-ylideneamino)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity and stability.
Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides.
Medicine: this compound is used in the development of new drugs. Its unique structure allows for the modification of drug molecules to improve their pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a cross-linking agent, improving the mechanical properties and stability of the final products.
Mécanisme D'action
The mechanism of action of tert-butyl N-(butan-2-ylideneamino)carbamate involves its interaction with various molecular targets. In peptide synthesis, it acts as a protecting group for amines, preventing unwanted reactions at the amine site. The compound can be selectively removed under acidic conditions, allowing for the sequential synthesis of peptides.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate derivative used in the synthesis of pharmaceuticals.
N-Boc-ethylenediamine: A carbamate used in the synthesis of various organic compounds and as a protecting group for amines.
Uniqueness: tert-Butyl N-(butan-2-ylideneamino)carbamate is unique due to its imine functionality, which allows for additional reactivity compared to other carbamates. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
tert-butyl N-(butan-2-ylideneamino)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12) |
Clé InChI |
SRDPPBNJUNAGNM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NNC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


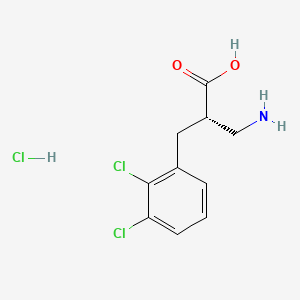
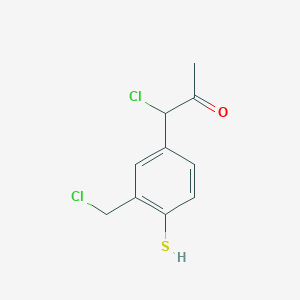

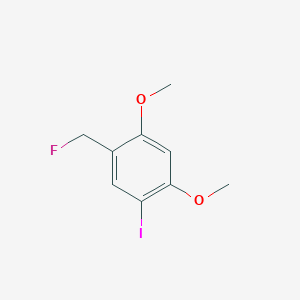


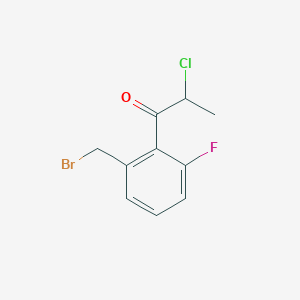
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)
![1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine](/img/structure/B14049681.png)
![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)
